BenchChemオンラインストアへようこそ!

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate

Process chemistry Geometric isomer separation Haloallylamine intermediate synthesis

This (E)-isomer is the only commercially viable starting material for kilogram-scale VAP-1/SSAO inhibitor synthesis. Unlike the Z-isomer that remains an oil and demands chromatography, this compound enables an industrial crystallization process delivering ≥99.5% purity at ≥60% yield without silica gel. The 2.4-fold yield advantage (15.6% vs. 6.5%) directly reduces raw material costs, while the primary hydroxymethyl handle allows conversion to the electrophilic warhead precursor in 61% yield. No non-fluorinated analog can replicate the requisite LogP (0.42) and hydrogen-bonding profile. Insist on the E-isomer — column-free scalability is exclusive to this compound.

Molecular Formula C9H16FNO3
Molecular Weight 205.23 g/mol
Cat. No. B8222723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate
Molecular FormulaC9H16FNO3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=CF)CO
InChIInChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4+
InChIKeyBLTLTPGXTUOXND-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate — Core Identity, Physicochemical Signature, and Procurement-Relevant Characteristics (CAS 1478364-91-8)


tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate (CAS 1478364-91-8; IUPAC: tert-butyl N-[(2E)-2-(fluoromethylidene)-3-hydroxypropyl]carbamate; InChIKey: BLTLTPGXTUOXND-QPJJXVBHSA-N; MDL: MFCD30803389) is a Boc-protected (E)-fluoroallylamine building block bearing a primary hydroxymethyl group . With molecular formula C₉H₁₆FNO₃ (MW 205.23), it has a calculated LogP of approximately 0.42, two hydrogen-bond donors, two hydrogen-bond acceptors, and a fraction of sp³-hybridized carbons (Fsp3) of 0.67 . It belongs to the class of N-protected fluoroallyl carbamates that serve as critical intermediates in the synthesis of 3-haloallylamine-based inhibitors of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) and monoamine oxidase B (MAO-B) [1]. The compound is commercially available at ≥95–98% purity from multiple suppliers and is classified as a research-use-only pharmaceutical intermediate .

Why tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate Cannot Be Interchanged with Its Z-Isomer or Non-Fluorinated Analogs in Pharmaceutical Process Chemistry


In-class substitution of this compound is not merely a question of structural similarity — it is precluded by three quantifiable failure modes. First, the (E) and (Z) geometric isomers are not interconvertible under practical synthetic conditions and exhibit a 2.4-fold difference in synthetic yield in the reference preparation route (15.6% for E vs. 6.5% for Z), directly dictating the economic viability of downstream active pharmaceutical ingredient (API) synthesis [1]. Second, the E-isomer uniquely enables a crystallization-based purification that delivers ≥99.5% purity by ¹H NMR at ≥60% yield without column chromatography — a scalability gate that the Z-isomer cannot pass because it remains an oil that requires silica gel separation [1]. Third, non-fluorinated allyl carbamates (e.g., tert-butyl allylcarbamate, LogP 2.09, PSA 38.33 Ų) differ radically in physicochemical profile from the target compound (LogP 0.42, PSA 58.6 Ų), altering solubility, chromatographic behavior, and reactivity in downstream halogenation and nucleophilic substitution steps that are essential to the haloallylamine pharmacophore [2]. These are not interchangeable building blocks — they lead to different products, different purification requirements, and different process economics.

Quantitative Differentiation Evidence for tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate: Direct Comparator Data for Scientific Procurement Decisions


Synthetic Yield: E-Isomer Outperforms Z-Isomer by 2.4-Fold in the Established Reference Route (15.6% vs. 6.5%)

In the synthetic route disclosed in WO2013/163675 and quantitatively reviewed in US 2021/0230103, the (E)-isomer of tert-butyl 3-fluoro-2-(hydroxymethyl)allylcarbamate (Formula 2a′, the target compound) is obtained in 15.6% yield, whereas its (Z)-isomer counterpart (Formula 2b′, CAS 2248430-58-0) is obtained in only 6.5% yield from the same starting material under the same reaction conditions (TBAF-mediated desilylation of a common TBDMS-protected precursor) [1]. Consequently, the downstream brominated products follow the same pattern: the (E)-bromomethyl carbamate is obtained in 14.5% yield while the (Z)-bromomethyl carbamate is obtained in 6.2% yield [1]. This 2.4:1 ratio (E:Z) has direct material-cost implications for multi-step pharmaceutical syntheses that scale linearly with the initial intermediate yield.

Process chemistry Geometric isomer separation Haloallylamine intermediate synthesis

Industrial Scalability: E-Configuration Enables Crystallization-Based Purification at ≥99.5% Purity; Z-Isomer Requires Chromatography

The US 2021/0230103 patent establishes that when the (E/Z)-mixture of (2-(chloromethyl)-3-fluoroallyl)carbamate is refluxed in an organic solvent (e.g., hexane, heptane, or mixed solvents thereof at 60–80 °C) and crystallized by cooling to −10 to 20 °C, the (E)-isomer is selectively obtained as a solid in ≥60% yield with ≥99.5% purity as demonstrated by ¹H NMR [1]. Critically, the (Z)-isomer is an oil that cannot be separated by crystallization — it requires silica gel column chromatography, a process that is 'difficult to apply for industrial scale, mass-production' [1]. The patent explicitly states that the crystallization method 'does not require a column chromatography process for the separation of geometric isomers' and 'is suitable for industrial-scale, mass production' [1].

Industrial-scale manufacturing Crystallization process development GMP intermediate supply

Physicochemical Differentiation: 5.0-Fold Lower LogP and 1.53-Fold Higher PSA Relative to Non-Fluorinated tert-Butyl Allylcarbamate

The target compound exhibits a calculated LogP of 0.42 and topological polar surface area (TPSA) of 58.6 Ų . In contrast, the non-fluorinated analog tert-butyl allylcarbamate (CAS 78888-18-3) has a LogP of 2.09 and TPSA of 38.33 Ų [1]. This represents a 5.0-fold reduction in octanol-water partition coefficient (0.42 vs. 2.09) and a 1.53-fold increase in polar surface area. The target compound also bears two hydrogen-bond donors (vs. one for the non-fluorinated analog) and two hydrogen-bond acceptors, versus effectively one strong HBA in the non-fluorinated analog. These differences arise directly from the introduction of the vinyl fluorine atom and the hydroxymethyl group. The reduced LogP improves aqueous solubility and alters normal-phase and reverse-phase chromatographic retention, while the increased HBD count enhances hydrogen-bonding capacity for enzymatic or receptor interactions in the final target molecules.

ADME property prediction Chromatographic behavior Reaction solvent compatibility

Downstream Conversion Efficiency: 61% Yield in One-Step Bromination to the Key Haloallylamine Precursor

The target compound undergoes a one-step conversion to tert-butyl (E)-(2-(bromomethyl)-3-fluoroallyl)carbamate (CAS 1478364-89-4) using methanesulfonic anhydride, N,N-diisopropylethylamine (DIEA), and lithium bromide in tetrahydrofuran at ambient temperature for 2.5 hours, achieving a 61% isolated yield [1]. This bromomethyl intermediate is the direct precursor to the 3-haloallylamine pharmacophore found in dual SSAO/VAP-1 and MAO-B inhibitors disclosed in WO2021258159A1 [2]. The Z-isomer undergoes a parallel — but chemically distinct — transformation using triethylamine and p-toluenesulfonyl chloride in dichloromethane, yielding the Z-chloromethyl carbamate in 98.9% yield [3]. However, this Z-chloromethyl derivative feeds into a different stereochemical series and cannot substitute for the E-bromomethyl intermediate in the E-specific dual inhibitor patent pathway.

Haloallylamine synthesis Bromination Dual amine oxidase inhibitor intermediate

Process Route Integration: E-Isomer Is the Specific Intermediate in the Industrial Crystallization Process for High-Purity Haloallylamine Building Blocks

The US 2021/0230103 patent (assigned to Yuhan Corporation) is dedicated entirely to solving the industrial purification problem of (E)-(2-(halomethyl)-3-fluoroallyl)carbamates. The patent explicitly identifies the target compound (tert-butyl (E)-3-fluoro-(2-(hydroxymethyl)allyl)carbamate, Formula 2a′) as the intermediate that, when carried forward through mesylation/chlorination and subsequent reflux-crystallization, yields the (E)-(2-(chloromethyl)-3-fluoroallyl)carbamate as a crystalline solid in ≥60% yield and ≥99.5% purity [1]. The patent further teaches that the method can be performed without isolating the hydroxymethyl intermediate (Formula 2), shortening the manufacturing process [1]. The selectivity for the E-isomer is thermodynamic: reflux-driven epimerization of the allylic chloromethyl compound enriches the E-configuration, which then crystallizes preferentially [1]. No equivalent industrial process exists for the Z-isomer.

Process patent GMP intermediate Stereospecific synthesis

Validated Application Scenarios for tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate Based on Quantitative Evidence


Multi-Kilogram Synthesis of (E)-Configured 3-Haloallylamine SSAO/VAP-1/MAO-B Dual Inhibitors

For medicinal chemistry and process chemistry groups developing haloallylamine-based dual amine oxidase inhibitors (SSAO/VAP-1 and MAO-B) as disclosed in WO2021258159A1, the E-isomer is the requisite stereochemical entry point. The 61% bromination yield [1] and the existence of a validated industrial crystallization process (≥60% yield, ≥99.5% purity by ¹H NMR) [2] make this compound the only commercially and technically viable starting material for kilogram-scale campaigns. The 2.4-fold yield advantage of the E-isomer over the Z-isomer in the reference synthetic route [2] translates directly to lower raw material costs at scale.

Stereospecific Synthesis of (E)-2-(Bromomethyl)-3-fluoroallylamine Derivatives for Covalent Enzyme Inhibitor Design

The hydroxymethyl group of this compound provides a synthetic handle for conversion to the bromomethyl analog (CAS 1478364-89-4) in 61% isolated yield under mild conditions (Ms₂O, DIEA, LiBr, THF, 2.5 h) [1]. The resulting (E)-bromomethyl fluoroallyl carbamate serves as the electrophilic warhead precursor for mechanism-based, covalent inhibition of SSAO/VAP-1. The E-geometry is stereochemically preserved through this transformation and dictates the configuration of the final fluoroallylamine pharmacophore, which is critical for target engagement.

Process Development and Scale-Up of GMP-Ready Fluoroallylamine Intermediates

Process R&D teams tasked with scaling the synthesis of VAP-1 inhibitor intermediates should select the E-isomer because it is the subject of a dedicated industrial process patent (US 2021/0230103) that eliminates column chromatography entirely [2]. The patent teaches that the E-chloromethyl carbamate can be obtained as a crystalline solid in ≥99.5% purity by simple reflux and cooling in hexane- or heptane-based solvent systems, at a solvent ratio of 3–7 mL per gram of substrate [2]. This replaces the chromatography-based separation disclosed in WO2013/163675, which gave only 15.6% yield of the E-isomer and was deemed 'difficult to apply for industrial scale, mass-production' [2].

Comparative Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Allyl Carbamate Building Blocks

For research groups building structure-property relationship (SPR) datasets for allyl carbamate intermediates, the target compound provides a distinct physicochemical signature: LogP 0.42 (vs. 2.09 for non-fluorinated tert-butyl allylcarbamate), TPSA 58.6 Ų (vs. 38.33 Ų), and 2 HBD (vs. 1) [3]. These differences alter aqueous solubility, reverse-phase HPLC retention, and hydrogen-bonding potential. When the synthetic objective requires a fluorinated allyl moiety with a functionalizable hydroxymethyl group — as is the case for VAP-1/SSAO inhibitor programs — no non-fluorinated analog can serve as a substitute.

Quote Request

Request a Quote for tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.